Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)-
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Overview
Description
Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)- is a heterocyclic compound that features a fused pyrrole and pyrrolone ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)- can be achieved through a multicomponent reaction involving primary aromatic amines, aromatic aldehydes, and cyclic diketones such as dimedone or cyclohexane-1,3-dione. The reaction is typically catalyzed by iron (III) perchlorate, which facilitates the formation of the pyrrolo[3,4-b]pyrrole core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as inhibitors of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)- involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and migration .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.
Pyrrolo[3,2-b]pyrrole: A related compound with a different arrangement of the fused rings.
Uniqueness
Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)- is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16N2O |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
5-benzyl-1,2,3,3a,4,6a-hexahydropyrrolo[2,3-c]pyrrol-6-one |
InChI |
InChI=1S/C13H16N2O/c16-13-12-11(6-7-14-12)9-15(13)8-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2 |
InChI Key |
DDHGBSKTBAATFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2C1CN(C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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